molecular formula C25H40N2O6S B162689 leukotriene D4 CAS No. 73836-78-9

leukotriene D4

Cat. No. B162689
CAS RN: 73836-78-9
M. Wt: 496.7 g/mol
InChI Key: YEESKJGWJFYOOK-IJHYULJSSA-N
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Description

Leukotriene D4 (LTD4) is one of the leukotrienes. Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction. It also increases vascular permeability .


Synthesis Analysis

Leukotrienes are produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The nuclear envelope is suggested to be the site where AA release, LTA4 synthesis, and LTA4 conversion to LTC4 occur .


Molecular Structure Analysis

Leukotriene D4 has a chemical formula of C25H40N2O6S and a molar mass of 496.66 g·mol−1 . It is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and a L-cysteinylglycinyl group at position 6 (6R) .


Chemical Reactions Analysis

Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated .


Physical And Chemical Properties Analysis

Leukotriene D4 is a twenty-carbon unsaturated acid with a conjugated triene structure isolated from the metabolites of the arachidonic acid in leukocytes .

Scientific Research Applications

Microvascular Actions in Inflammation

Leukotriene D4 (LTD4) exhibits significant microvascular actions, particularly in the context of inflammation. Studies demonstrate that LTD4, along with other leukotrienes, promotes intense constriction of arterioles, followed by a marked and dose-dependent extravasation of macromolecules from postcapillary venules. This process mirrors early events in the acute inflammatory response, indicating LTD4's role in mediating microcirculatory adjustments to noxious stimuli (Dahlén et al., 1981).

Role in Bronchoconstriction

LTD4 has been identified as a potent inducer of bronchoconstriction. Controlled studies on humans have shown a pronounced decrease in airflow following the inhalation of LTD4, particularly affecting the function of small airways (Bisgaard, Groth, & Dirksen, 1983). Additionally, LTD4 can alter airway reactivity, as demonstrated in experiments with rhesus monkeys, converting negative airway responders to positive responders to allergens (Patterson, Harris, Bernstein, & Krell, 1986).

Cardiovascular Effects

Research has shown that LTD4 can cause profound coronary vasoconstriction and impaired ventricular wall motion. This effect was observed in sheep and was not inhibited by cyclooxygenase inhibitors, suggesting a direct effect of LTD4 on coronary arteries and cardiac function (Michelassi et al., 1982). Furthermore, LTD4, along with other leukotrienes, induces significant reductions in coronary blood flow in pigs, which could be implicated in various cardiac disorders, particularly those associated with inflammatory changes (Ezra, Boyd, Feuerstein, & Goldstein, 1983).

Regulation of Biosynthesis

The regulation of leukotriene biosynthesis, including LTD4, is a critical area of study. This involves the action of various enzymes and can be influenced by different inhibitors and receptor antagonists. Understanding these regulatory mechanisms is essential for potential therapeutic interventions in conditions like bronchial asthma (Ford-Hutchinson, 1994).

Role in Allergic Rhinitis

LTD4 is implicated in the nasal symptoms of allergy. Studies comparing the effects of LTD4, histamine, and antigen in allergic rhinitis patients show that LTD4 significantly increases nasal airway resistance, with effects lasting longer than those of histamine and similar to antigens (Okuda, Watase, Mezawa, & Liu, 1988).

Impact on Cell Function

LTD4 also influences cellular function, specifically in smooth muscle and endothelial cells. It has been found to stimulate prostanoid synthesis in these cells, mediated by an increase in phospholipase A2 activity. This suggests a role for LTD4 in the regulation of prostanoid synthesis and associated physiological processes (Clark, Littlejohn, Conway, Mong, Steiner, & Crooke, 1986).

Safety And Hazards

Leukotriene D4 is used for research purposes and not for human or veterinary diagnostic or therapeutic use . It is highly flammable and causes serious eye irritation .

Future Directions

Leukotriene D4 contributes to atherosclerosis either through driving foam cell formation or recruitment of immune cells or both . CysLT1R antagonists, which are safely being used in the treatment of asthma, can be repurposed for the treatment of atherosclerosis .

properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-IJHYULJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene D4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

leukotriene D4

CAS RN

73836-78-9
Record name Leukotriene D4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73836-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene D4
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11858
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Record name LEUKOTRIENE D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene D4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,800
Citations
LJ Smith, PA Greenberger, R Patterson… - American Review of …, 1985 - atsjournals.org
Leukotriene D 4 (LTD 4 ) is a potent bronchoconstrictor that may play an important role in asthma. To better characterize the effect of LTD 4 on human airways, normal, rhinitic, and …
Number of citations: 258 www.atsjournals.org
F Michelassi, L Landa, RD Hill, E Lowenstein… - Science, 1982 - science.org
Leukotriene D 4 (2 × 10 -9 mole), injected into the left circumflex coronary artery of anesthetized sheep, produced profound coronary vasoconstriction and impaired regional ventricular …
Number of citations: 300 www.science.org
ST Crooke, M Mattern, HM Sarau, JD Winkler… - Trends in …, 1989 - cell.com
During the past several years, substantinl progress in understanding the receptors and signal transduction processes for peptidyl leukotrienes has been reported. Receptors have been …
Number of citations: 115 www.cell.com
SS Pong, RN DeHaven - Proceedings of the National …, 1983 - National Acad Sciences
… gesting that the binding of leukotriene D4 may be regulated … and related compounds for the leukotriene D4 binding sites … , inhibited the binding of [3H]leukotriene D4 with a K; value of 1 …
Number of citations: 172 www.pnas.org
CW Lee, RA Lewis, EJ Corey, KF Austen - Immunology, 1983 - ncbi.nlm.nih.gov
Leukotriene D4 (LTD4), the most active spasmogenic leukotriene constituent of the slow reacting substance of anaphylaxis was converted by suspended human polymorphonuclear …
Number of citations: 165 www.ncbi.nlm.nih.gov
GM Gauvreau, KN Parameswaran… - American journal of …, 2001 - atsjournals.org
Allergen-induced late airway responses are associated with increased numbers of airway eosinophils and basophils. The purpose of this study was to compare and contrast the effects …
Number of citations: 166 www.atsjournals.org
NC Barnes, PJ Piper, JF Costello - Thorax, 1984 - thorax.bmj.com
The comparative actions of inhaled leukotriene C4 (LTC4), leukotriene D4 (LTD4), and histamine were studied in six normal subjects. LTC4 and LTD4 were shown to be more potent …
Number of citations: 431 thorax.bmj.com
W Guan, J Zheng, Y Gao, C Jiang, J An… - … medical research and …, 2012 - Taylor & Francis
Background: Although leukotriene D4 (LTD4) is a potent bronchoconstrictor, little is known about airway responsiveness to LTD4 in asthmatics with different inflammation phenotypes. …
Number of citations: 22 www.tandfonline.com
M Okuda, T Watase, A Mezawa, CM Liu - Annals of allergy, 1988 - europepmc.org
… We investigated the clinical significance of leukotriene D4 (LTD4) in nasal symptoms of allergy and compared this with antigen and histamine. Nasal provocations were carried out in …
Number of citations: 201 europepmc.org
N Al-Azzam, L Elsalem - Life Sciences, 2020 - Elsevier
Asthma is a chronic inflammatory and allergic disease that is mainly characterized by reversible airway obstruction and bronchial hyperresponsiveness. The incidence of asthma is …
Number of citations: 13 www.sciencedirect.com

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